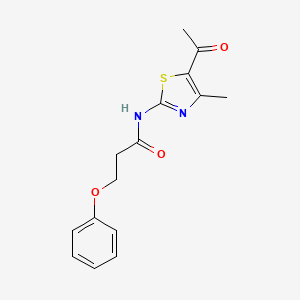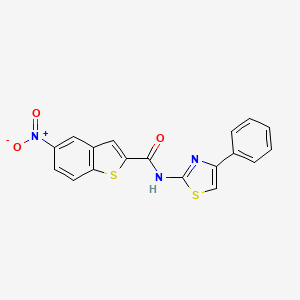![molecular formula C22H21N5O3 B2611501 2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-30-8](/img/no-structure.png)
2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as EMD 57283, is a purine analog that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of mitochondrial function. This compound 57283 has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. Additionally, this compound 57283 has been shown to disrupt mitochondrial function by inhibiting the activity of complex I of the electron transport chain.
Biochemical and Physiological Effects:
This compound 57283 has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound 57283 has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 57283 has been shown to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 for lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound 57283 has been shown to exhibit a range of other biochemical and physiological effects, making it a versatile tool for studying a range of biological processes. One of the limitations of this compound 57283 for lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Future Directions
There are several future directions for research on 2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283. One area of interest is the development of more efficient and scalable synthesis methods for this compound 57283. Additionally, further research is needed to fully understand the mechanism of action of this compound 57283 and its potential applications in treating various diseases. Finally, there is a need for more research on the potential side effects and toxicity of this compound 57283, in order to determine its safety for use in humans.
Synthesis Methods
The synthesis of 2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-bromoaniline with potassium tert-butoxide to form 4-tert-butoxyaniline. This intermediate is then reacted with 4-phenoxybenzyl chloride to form 4-phenoxyphenyl-4-tert-butoxyaniline. The final step involves the reaction of this intermediate with 2-ethyl-4-methyl-6-nitroimidazole to form this compound 57283.
Scientific Research Applications
2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a chemotherapeutic agent. Studies have shown that this compound 57283 exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound 57283 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
CAS RN |
893954-30-8 |
|---|---|
Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.442 |
IUPAC Name |
2-ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H21N5O3/c1-3-25-20(28)18-19(24(2)22(25)29)23-21-26(13-14-27(18)21)15-9-11-17(12-10-15)30-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3 |
InChI Key |
MCIXSRXJDSDBMT-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2611418.png)
![N-(4-methylthiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2611420.png)
![Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B2611424.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2611425.png)

![2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2611428.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2611430.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)


![Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2611439.png)
